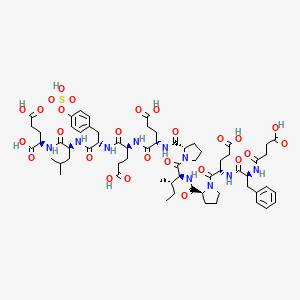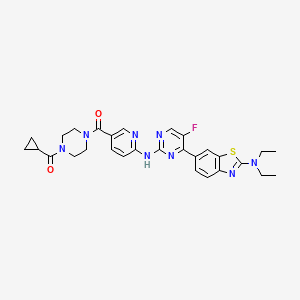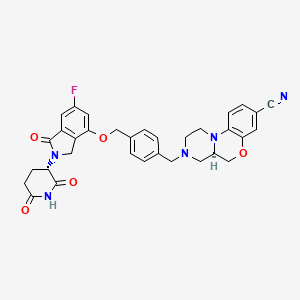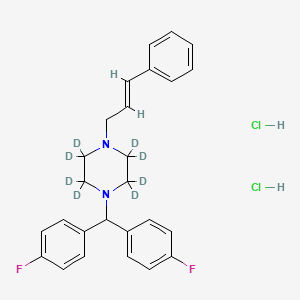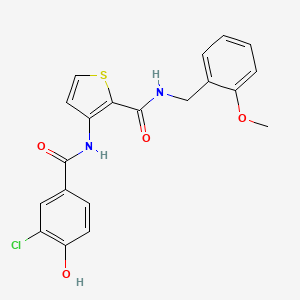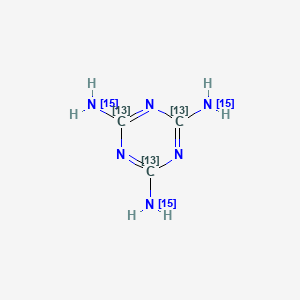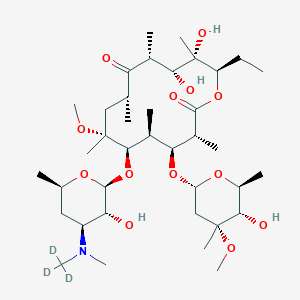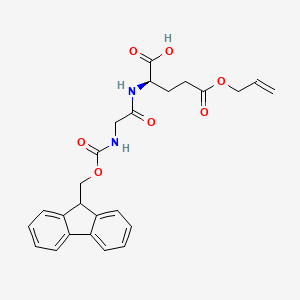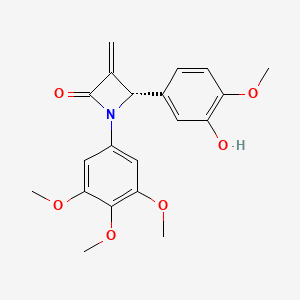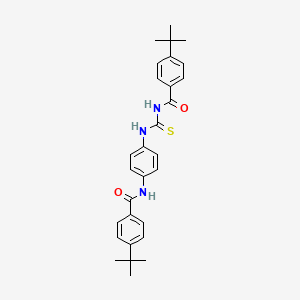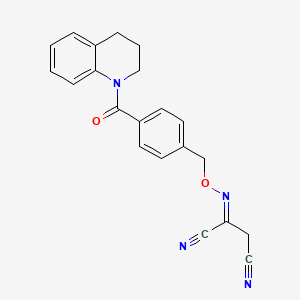
Herbicidal agent 4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herbicidal agent 4 is a synthetic auxinic herbicide known for its ability to inhibit the growth of unwanted plants, particularly broad-leaved weeds. It is characterized by its molecular formula C17H12Cl2F2N4O2 and a molecular weight of 413.21 g/mol . This compound is part of a class of herbicides that mimic natural plant hormones, leading to uncontrolled growth and eventual plant death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Herbicidal agent 4 can be synthesized through a multi-step process involving the reaction of various organic compounds. One common method involves the synthesis of 6-pyrazolyl-2-picolinic acid derivatives, which are then further modified to produce the final herbicidal compound . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Herbicidal agent 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Halogenating agents like chlorine or bromine are used, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different herbicidal properties or enhanced activity .
Wissenschaftliche Forschungsanwendungen
Herbicidal agent 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of auxinic herbicides.
Biology: It is employed in research on plant physiology and the mechanisms of herbicide resistance.
Medicine: Although primarily used in agriculture, its effects on plant hormones have implications for understanding similar pathways in humans.
Industry: It is used in the development of new herbicidal formulations and in the study of environmental impact and degradation
Wirkmechanismus
Herbicidal agent 4 exerts its effects by mimicking natural plant hormones called auxins. It binds to auxin receptors in the plant, leading to uncontrolled cell division and growth. This results in the disruption of normal plant development and eventual death. The compound also upregulates defense genes and increases the content of jasmonic acid, further enhancing its herbicidal activity .
Vergleich Mit ähnlichen Verbindungen
Herbicidal agent 4 is unique among auxinic herbicides due to its specific molecular structure and mode of action. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action but different molecular structure.
Dicamba: Another auxinic herbicide with a distinct chemical structure and slightly different target specificity.
Mecoprop: A related compound with similar herbicidal properties but different environmental persistence
This compound stands out due to its high efficacy and specific activity against certain weed species, making it a valuable tool in modern agriculture.
Eigenschaften
Molekularformel |
C17H12Cl2F2N4O2 |
|---|---|
Molekulargewicht |
413.2 g/mol |
IUPAC-Name |
4-amino-3,5-dichloro-6-[3-(difluoromethyl)-5-(4-methylphenyl)pyrazol-1-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H12Cl2F2N4O2/c1-7-2-4-8(5-3-7)10-6-9(15(20)21)24-25(10)16-12(19)13(22)11(18)14(23-16)17(26)27/h2-6,15H,1H3,(H2,22,23)(H,26,27) |
InChI-Schlüssel |
KQWGBFGPAQUIDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=C(C(=C(C(=N3)C(=O)O)Cl)N)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[6-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-5-methyl-3,4-dihydro-1H-isoquinolin-2-yl]propanoic acid](/img/structure/B12384888.png)
